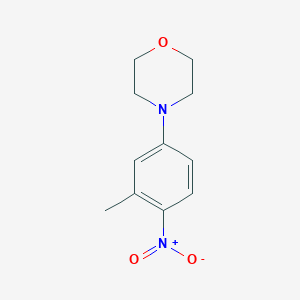

4-(3-Methyl-4-nitrophenyl)morpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3-methyl-4-nitrophenyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-9-8-10(2-3-11(9)13(14)15)12-4-6-16-7-5-12/h2-3,8H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIRHTTDXNXCWHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2CCOCC2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70460516 | |

| Record name | 4-(3-Methyl-4-nitrophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70460516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220679-09-4 | |

| Record name | 4-(3-Methyl-4-nitrophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70460516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 4-(3-Methyl-4-nitrophenyl)morpholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis and characterization of the novel compound 4-(3-Methyl-4-nitrophenyl)morpholine. This compound holds potential as a valuable building block in medicinal chemistry and drug development due to the presence of the pharmacophoric morpholine moiety and a versatile nitroaromatic scaffold. This document provides a comprehensive overview of a proposed synthetic methodology, drawing upon established principles of nucleophilic aromatic substitution and Buchwald-Hartwig amination reactions. Furthermore, it presents predicted analytical data for the characterization of the target compound, based on analogous structures found in the literature. Detailed experimental protocols and structured data tables are included to facilitate replication and further investigation by researchers in the field.

Introduction

The synthesis of novel molecular entities with potential therapeutic applications is a cornerstone of modern drug discovery. Aryl-morpholine scaffolds are prevalent in a wide array of biologically active compounds, contributing to favorable pharmacokinetic properties. The introduction of a nitro group offers a versatile chemical handle for further functionalization, such as reduction to an amine, which can then be elaborated into a variety of functional groups. This guide focuses on the synthesis and characterization of this compound, a compound with significant potential for the development of new chemical entities.

Proposed Synthesis Pathway

The synthesis of this compound can be approached through two primary and effective methods: Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig Amination.

Method 1: Nucleophilic Aromatic Substitution (SNAr)

This classical and often high-yielding method is predicated on the activation of an aryl halide towards nucleophilic attack by the presence of a strong electron-withdrawing group, in this case, the nitro group, positioned ortho or para to the leaving group.

The proposed reaction proceeds via the attack of morpholine on 4-halo-2-methyl-1-nitrobenzene. The halogen at the 4-position (ideally fluorine or chlorine for higher reactivity) is displaced by the secondary amine of the morpholine.

Reaction Scheme:

Spectroscopic and Structural Elucidation of Aryl-Morpholine Derivatives: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide serves as a resource for the spectroscopic and structural analysis of aryl-morpholine compounds. While a comprehensive search for experimental spectroscopic data for 4-(3-Methyl-4-nitrophenyl)morpholine did not yield specific results within publicly available databases and literature, this guide provides a detailed overview of the expected spectroscopic characteristics and the methodologies for their determination. To this end, we present a complete dataset for the closely related analogue, 4-(4-nitrophenyl)morpholine , as a reference for researchers working with similar chemical entities.

Spectroscopic Data of 4-(4-Nitrophenyl)morpholine

The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-(4-nitrophenyl)morpholine. This information is crucial for the structural verification and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for 4-(4-nitrophenyl)morpholine

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.14 | d, J = 12 Hz | 2H | Ar-H |

| 6.84 | d, J = 12 Hz | 2H | Ar-H |

| 3.86 | t, J = 6 Hz | 4H | -N-CH₂- |

| 3.37 | t, J = 6 Hz | 4H | -O-CH₂- |

Solvent: CDCl₃, Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for 4-(4-nitrophenyl)morpholine

| Chemical Shift (δ) ppm | Assignment |

| 153.5 | Ar-C (C-NO₂) |

| 138.1 | Ar-C (C-N) |

| 126.2 | Ar-CH |

| 112.8 | Ar-CH |

| 66.7 | -O-CH₂- |

| 47.9 | -N-CH₂- |

Note: Specific ¹³C NMR data for 4-(4-nitrophenyl)morpholine was not explicitly found in the search results. The provided data is a representative spectrum for similar aromatic morpholine derivatives and serves as an estimation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: IR Spectroscopic Data for 4-(4-nitrophenyl)morpholine

| Wavenumber (cm⁻¹) | Assignment |

| ~2900-3000 | C-H stretch (aliphatic) |

| ~1590-1610 | C=C stretch (aromatic) |

| ~1500-1530 & ~1340-1360 | N-O stretch (nitro group) |

| ~1230-1250 | C-N stretch (aromatic amine) |

| ~1110-1130 | C-O-C stretch (ether) |

Note: The IR spectrum for 4-(4-nitrophenyl)morpholine is available, but a detailed peak list was not provided in the search results. The table represents characteristic absorption bands for the functional groups present in the molecule.[2][3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight.

Table 4: Mass Spectrometry Data for 4-(4-nitrophenyl)morpholine

| m/z | Assignment |

| 208 | [M]⁺ (Molecular Ion) |

Technique: Electron Ionization (EI)[2][4][5]

Experimental Protocols

The following are generalized experimental procedures for the synthesis and spectroscopic characterization of aryl-morpholine compounds, based on methodologies reported for 4-(4-nitrophenyl)morpholine and its analogues.

Synthesis of 4-(4-nitrophenyl)morpholine

A common method for the synthesis of 4-(4-nitrophenyl)morpholine is through a nucleophilic aromatic substitution reaction.

Procedure:

-

To a solution of 4-fluoronitrobenzene (1 equivalent) in a suitable solvent such as acetonitrile or dimethylformamide, add morpholine (1.1 equivalents) and a base like triethylamine or potassium carbonate (2-3 equivalents).

-

Heat the reaction mixture at reflux (typically 80-120 °C) and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 4-(4-nitrophenyl)morpholine.

Spectroscopic Analysis

NMR Spectroscopy:

-

Prepare a sample by dissolving approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Process the spectra to determine chemical shifts, coupling constants, and integration values.

IR Spectroscopy:

-

Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk.

-

Alternatively, for soluble samples, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) from a volatile solvent.

-

Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

Mass Spectrometry:

-

Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI).

-

Acquire the mass spectrum to determine the molecular weight and fragmentation pattern of the compound.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

- 1. rsc.org [rsc.org]

- 2. 4-(4-NITROPHENYL)MORPHOLINE(10389-51-2) IR Spectrum [chemicalbook.com]

- 3. 4-(4-NITROPHENYL)MORPHOLINE(10389-51-2) IR2 spectrum [chemicalbook.com]

- 4. 4-(4-Nitrophenyl)morpholine | C10H12N2O3 | CID 25222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. dev.spectrabase.com [dev.spectrabase.com]

An In-depth Technical Guide to the Crystal Structure Analysis of Nitrophenyl-Morpholine Derivatives

Disclaimer: This guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of nitrophenyl-morpholine derivatives. To date, a published crystal structure for 4-(3-Methyl-4-nitrophenyl)morpholine was not identified in publicly available databases. Therefore, this document utilizes the closely related and structurally characterized analogue, 4-(4-Nitrophenyl)morpholine , as a representative example to illustrate the core principles and experimental protocols.

Introduction

Substituted nitrophenyl-morpholine scaffolds are of significant interest in medicinal chemistry and drug development due to their potential therapeutic applications, including anticancer activities.[1] Elucidating the three-dimensional atomic arrangement of these molecules through single-crystal X-ray diffraction is paramount for understanding their structure-activity relationships, conformational preferences, and intermolecular interactions that govern their packing in the solid state. This technical guide offers researchers, scientists, and drug development professionals a detailed walkthrough of the crystal structure analysis of this class of compounds, using 4-(4-nitrophenyl)morpholine as a case study.

Molecular Structure and Conformation

The molecular structure of 4-(4-nitrophenyl)morpholine consists of a morpholine ring attached to a nitrophenyl group. In the solid state, the morpholine ring typically adopts a stable chair conformation.[1][2] The crystal structure is stabilized by various intermolecular forces, including aromatic π–π stacking interactions.[1][2] In the case of 4-(4-nitrophenyl)morpholine, the perpendicular distance between parallel ring planes has been reported to be 3.7721 (8) Å.[1][2]

A related compound, 4-(4-nitrophenyl)thiomorpholine, where the morpholine oxygen is replaced by sulfur, exhibits a similar chair conformation for the thiomorpholine ring.[3] However, the electronic and steric differences introduced by the substituent can influence the overall molecular packing and intermolecular interactions.[3]

Data Presentation: Crystallographic Data

The following tables summarize the key crystallographic data for 4-(4-nitrophenyl)morpholine, providing a clear and structured overview for comparative purposes.

Table 1: Crystal Data and Structure Refinement for 4-(4-Nitrophenyl)morpholine [1]

| Parameter | Value |

| Empirical Formula | C₁₀H₁₂N₂O₃ |

| Formula Weight | 208.22 |

| Temperature | 293 K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| Unit Cell Dimensions | |

| a | 14.5445 (6) Å |

| b | 8.3832 (3) Å |

| c | 16.2341 (6) Å |

| α, β, γ | 90° |

| Volume | 1979.42 (13) ų |

| Z | 8 |

| Calculated Density | 1.397 Mg/m³ |

| Absorption Coefficient | 0.11 mm⁻¹ |

| F(000) | 880 |

| Crystal Size | 0.35 x 0.33 x 0.30 mm |

| Data Collection | |

| Diffractometer | Oxford Diffraction Xcalibur Eos |

| θ range for data collection | Not reported |

| Reflections collected | 4949 |

| Independent reflections | 2023 |

| R(int) | 0.018 |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2023 / 0 / 184 |

| Goodness-of-fit on F² | 1.03 |

| Final R indices [I>2σ(I)] | R1 = 0.048, wR2 = 0.121 |

| R indices (all data) | Not reported |

| Largest diff. peak and hole | 0.12 and -0.15 e.Å⁻³ |

Experimental Protocols

The following sections detail the generalized methodologies for the synthesis, crystallization, and X-ray diffraction analysis of nitrophenyl-morpholine derivatives, based on published procedures for analogous compounds.

Synthesis

A common synthetic route to 4-(nitrophenyl)morpholine derivatives is through a nucleophilic aromatic substitution reaction. For instance, 4-(4-nitrophenyl)thiomorpholine can be synthesized by reacting 4-fluoronitrobenzene with thiomorpholine in a suitable solvent like acetonitrile, in the presence of a base.[3] A similar method has been described for the synthesis of 4-(4-nitrophenyl)morpholine.[1]

Crystallization

Obtaining single crystals of sufficient size and quality is a critical step for X-ray diffraction analysis. A widely used method for small organic molecules is slow evaporation from a suitable solvent. For 4-(4-nitrophenyl)morpholine, single crystals were successfully grown by the slow evaporation of a dichloromethane solution.[2]

X-ray Data Collection and Structure Solution

The collection of X-ray diffraction data is performed using a single-crystal X-ray diffractometer.[4] The crystal is mounted and maintained at a constant temperature, often cryogenic (e.g., 100 K) or room temperature (e.g., 293 K), and irradiated with a monochromatic X-ray beam.[1][3] The diffracted X-rays are detected, and their intensities and positions are recorded.

The collected data is then processed to solve the crystal structure. This typically involves direct methods to determine the initial phases of the structure factors, followed by Fourier synthesis to generate an electron density map.[1] The atomic positions are then refined using a least-squares method, and hydrogen atoms are often located from the difference Fourier map and refined.[2]

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the crystal structure analysis of a nitrophenyl-morpholine derivative.

Structural Components of 4-(4-Nitrophenyl)morpholine

This diagram illustrates the key structural components of the representative molecule, 4-(4-nitrophenyl)morpholine.

Conclusion

The crystal structure analysis of 4-(nitrophenyl)morpholine derivatives provides invaluable insights into their molecular geometry, conformation, and intermolecular interactions. This technical guide, using 4-(4-nitrophenyl)morpholine as a stand-in for the yet-to-be-characterized this compound, outlines the essential experimental procedures and data presentation standards for researchers in the field. The detailed methodologies and structured data tables serve as a practical resource for the characterization of this important class of compounds, ultimately aiding in the rational design of new therapeutic agents.

References

Physicochemical properties of 4-(3-Methyl-4-nitrophenyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available physicochemical properties of 4-(3-Methyl-4-nitrophenyl)morpholine. Due to the limited publicly available data for this specific compound, this document also includes information on closely related analogs to provide a comparative context for researchers. The guide is intended for professionals in drug development and scientific research who are interested in the characteristics and potential applications of nitrophenyl-morpholine derivatives.

Introduction

This compound is a substituted aromatic heterocyclic compound. The morpholine moiety is a common scaffold in medicinal chemistry, known for its favorable pharmacokinetic properties. The nitrophenyl group is a versatile functional group that can be a precursor for various other functionalities, making this compound a potentially useful intermediate in the synthesis of more complex molecules. This guide aims to consolidate the known information about this compound.

Physicochemical Properties

Core Data for this compound

| Property | Value | Source |

| CAS Number | 220679-09-4 | [1] |

| Molecular Formula | C₁₁H₁₄N₂O₃ | [2][3] |

| Molecular Weight | 222.25 g/mol | [2] |

| Appearance | No data available | [4] |

| Melting Point | No data available | [4] |

| Boiling Point | No data available | [4] |

| Solubility | No data available | |

| pKa | No data available | |

| logP | No data available |

Comparative Data for Related Compounds

To provide some context, the following table summarizes the physicochemical properties of structurally similar compounds. These values can offer an approximation of the expected properties for this compound.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 4-(4-Nitrophenyl)morpholine | 10389-51-2 | C₁₀H₁₂N₂O₃ | 208.21 | 152 | 386.2±37.0 |

| 4-(3-Nitrophenyl)morpholine | 116922-22-6 | C₁₀H₁₂N₂O₃ | 208.22 | No data available | 365.5±37.0 |

| 4-(4-Nitrophenyl)morpholin-3-one | 446292-04-2 | C₁₀H₁₀N₂O₄ | 222.20 | No data available | 516.8 |

| 4-(3-Amino-4-nitrophenyl)morpholine | 54998-00-4 | C₁₀H₁₃N₃O₃ | 223.23 | 187.5 | 469.7 |

Experimental Protocols

Specific, detailed experimental protocols for the synthesis and analysis of this compound are not described in the currently available scientific literature. However, a general synthetic approach for N-arylation of morpholine is well-established.

General Synthesis of N-Aryl Morpholines

A common method for the synthesis of N-aryl morpholines is the nucleophilic aromatic substitution reaction between an activated aryl halide and morpholine.

Procedure Outline:

-

Reaction Setup: An appropriate aryl halide (e.g., a substituted fluoro- or chloro-nitrobenzene) and morpholine are dissolved in a suitable solvent (e.g., DMSO, acetonitrile, or an alcohol).

-

Base Addition: A base (e.g., K₂CO₃, Na₂CO₃, or an organic base like triethylamine) is added to the mixture to act as a proton scavenger.

-

Heating: The reaction mixture is heated to a temperature typically ranging from 80°C to 120°C and stirred for several hours until the reaction is complete, as monitored by techniques like TLC or HPLC.

-

Workup: Upon completion, the reaction mixture is cooled, and the product is isolated. This often involves pouring the mixture into water to precipitate the product or extracting the product with an organic solvent.

-

Purification: The crude product is then purified, commonly by recrystallization from a suitable solvent or by column chromatography.

Biological Activity and Signaling Pathways

There is no specific information available in the scientific literature regarding the biological activity or the signaling pathways associated with this compound.

Generally, morpholine-containing compounds have a wide range of biological activities, and the nitrophenyl group can also contribute to or be a precursor for biologically active moieties. The nitroaromatic group is known to be a structural alert in medicinal chemistry, and its potential for bioreduction to reactive intermediates is a factor to consider in drug design.

Conclusion

This compound is a compound for which basic molecular identifiers are known. However, a comprehensive profile of its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and any assessment of its biological activity are not currently available in the public domain. Researchers interested in this compound may need to perform their own experimental characterization. The data provided for related compounds can serve as a useful, albeit approximate, guide for such investigations. Further research is required to fully elucidate the properties and potential applications of this molecule.

References

An In-depth Technical Guide on the Solubility and Stability of 4-(3-Methyl-4-nitrophenyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical guide based on established scientific principles and methodologies. As of the date of this publication, specific experimental data on the solubility and stability of 4-(3-Methyl-4-nitrophenyl)morpholine is not publicly available. The protocols and predictions herein are based on general knowledge of organic chemistry and data from structurally similar compounds.

Introduction

This compound is a substituted aromatic morpholine derivative. The presence of a nitro group, a methyl group, and a morpholine moiety suggests a unique combination of physicochemical properties that are critical for its application in research and drug development. Understanding the solubility and stability of this compound is paramount for formulation development, pharmacokinetic studies, and ensuring its therapeutic efficacy and safety.

This guide provides a comprehensive overview of the predicted solubility of this compound in common solvents and details the standard experimental protocols for determining its aqueous and solvent solubility, as well as its stability under various stress conditions.

Predicted Solubility Profile

Based on the structural features of this compound—a polar morpholine ring, a polar nitro group, and a nonpolar methyl-substituted phenyl ring—a qualitative prediction of its solubility in common solvents can be made. The principle of "like dissolves like" is the primary basis for these predictions.

Table 1: Predicted Qualitative Solubility of this compound in Common Solvents

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Low to Moderate | The morpholine and nitro groups can participate in hydrogen bonding, but the overall nonpolar character from the substituted phenyl ring may limit high solubility in water. Higher solubility is expected in alcohols compared to water. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents can effectively solvate the polar functionalities of the molecule without the steric hindrance of hydrogen bonding, leading to favorable solubility. |

| Nonpolar | Hexane, Toluene, Dichloromethane (DCM) | Low to Moderate | The methyl-substituted phenyl ring will have favorable interactions with nonpolar solvents. However, the highly polar nitro and morpholine groups will limit extensive solubility. Moderate solubility may be observed in solvents with intermediate polarity like DCM. |

Experimental Protocol for Solubility Determination

The equilibrium solubility of a compound is a critical parameter. The shake-flask method is the gold standard for determining equilibrium solubility.

Materials and Equipment

-

This compound (pure solid)

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, DMSO)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator

-

Thermostatically controlled environment (e.g., incubator)

-

Analytical balance

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

Caption: Workflow for Solubility Determination using the Shake-Flask Method.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure undissolved solid remains after equilibration.

-

Accurately add a known volume (e.g., 2 mL) of the selected solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25°C or 37°C).

-

Agitate the samples at a constant speed for a sufficient period to reach equilibrium (typically 24 to 72 hours).

-

-

Sample Collection and Preparation:

-

After equilibration, visually confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial.

-

-

Quantification:

-

Accurately dilute the clear filtrate with the same solvent to a concentration within the linear range of a pre-developed analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

-

Experimental Protocol for Stability Assessment (Forced Degradation)

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound.[1][2] These studies expose the compound to stress conditions more severe than accelerated stability testing.[3]

Stress Conditions

The following are typical stress conditions used in forced degradation studies:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours

-

Neutral Hydrolysis: Water at 60°C for 24 hours

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

-

Thermal Degradation: Solid compound at 80°C for 48 hours

-

Photostability: Exposure to light (ICH Q1B guidelines)

Experimental Workflow

Caption: Workflow for Forced Degradation Stability Studies.

Step-by-Step Procedure

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

-

Application of Stress:

-

For hydrolytic and oxidative stress, add the stock solution to the respective stressor solutions (acid, base, water, hydrogen peroxide) and incubate for the specified time and temperature.

-

For thermal stress, store the solid compound in a temperature-controlled oven.

-

For photolytic stress, expose the solid compound or its solution to a light source as per ICH Q1B guidelines.

-

A control sample (unstressed) should be prepared and stored under normal conditions.

-

-

Sample Analysis:

-

At the end of the exposure period, neutralize the acidic and basic samples.

-

Dilute all samples, including the control, to a suitable concentration for analysis.

-

Analyze the samples using a stability-indicating HPLC method. This method must be capable of separating the parent compound from all potential degradation products.[4] A photodiode array (PDA) detector is often used to assess peak purity.

-

-

Data Evaluation:

-

Calculate the percentage of degradation of this compound in each stress condition.

-

Identify and quantify the major degradation products.

-

The results will provide insights into the degradation pathways and the intrinsic stability of the molecule.

-

Analytical Methodology: Stability-Indicating HPLC

A robust stability-indicating HPLC method is crucial for both solubility and stability studies.

Table 2: Typical Starting Conditions for a Stability-Indicating HPLC Method

| Parameter | Recommended Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start with a low percentage of B, ramp up to a high percentage of B over 20-30 minutes, then re-equilibrate. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | Determined by UV-Vis scan of the compound (likely in the 254-350 nm range due to the nitroaromatic chromophore). |

| Injection Volume | 10 µL |

This method would need to be optimized and validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Conclusion

While specific experimental data for this compound is not currently available, this guide provides a robust framework for researchers and drug development professionals to determine its solubility and stability profiles. The predicted solubility suggests that polar aprotic solvents may be most effective for dissolution. The outlined protocols for the shake-flask method and forced degradation studies, coupled with a stability-indicating HPLC method, will enable a thorough characterization of this compound's physicochemical properties, which is a critical step in its journey from a laboratory compound to a potential therapeutic agent.

References

The Rising Potential of Nitrophenylmorpholine Derivatives in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The morpholine ring, a privileged scaffold in medicinal chemistry, continues to be a focal point in the quest for novel therapeutic agents. When coupled with a nitrophenyl moiety, this combination gives rise to a class of compounds—nitrophenylmorpholine derivatives—with a diverse and potent range of biological activities. This technical guide provides an in-depth exploration of the current understanding of these derivatives, focusing on their anticancer, antimicrobial, and enzyme-inhibiting properties. It aims to serve as a comprehensive resource, offering detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways to facilitate further research and development in this promising area.

Anticancer Activity: Targeting Key Cellular Pathways

Nitrophenylmorpholine derivatives have emerged as significant candidates in oncology research, demonstrating cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and cell cycle arrest, critical processes in controlling cancer cell proliferation.

A notable example, while not a direct morpholine derivative but a structurally related chalcone, is [1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-one]. This compound has shown selective cytotoxicity against colon cancer cells.[1] Studies on similar nitro-containing heterocyclic compounds, such as 5-nitrofuran-isatin hybrids, have also revealed potent inhibitory activity against human colon cancer cell lines.[2] The anticancer potential of morpholine-substituted quinazolines has also been extensively studied, with some derivatives showing significant activity against lung, breast, and neuroblastoma cancer cell lines.

Table 1: Anticancer Activity of Selected Nitro-Containing Heterocyclic Derivatives

| Compound Class | Specific Derivative/Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Nitrophenyl Chalcone Derivative | [1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-one] | HCT-116 (Colon) | 1.71 | [1] |

| HT-29 (Colon) | 7.76 | [1] | ||

| 5-Nitrofuran-Isatin Hybrid | Compound 3 | HCT 116 (Colon) | 1.62 | [2] |

| Compound 2 | HCT 116 (Colon) | 8.8 | [2] | |

| Compound 5 | HCT 116 (Colon) | 3.14 | [2] | |

| Compound 6 | HCT 116 (Colon) | 2.51 | [2] | |

| Compound 7 | HCT 116 (Colon) | 4.73 | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3][4][5]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[4]

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[3]

-

Compound Treatment: Treat the cells with various concentrations of the nitrophenylmorpholine derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, remove the treatment medium and add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well. Incubate for 2-4 hours at 37°C.[3][5]

-

Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[4]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Signaling Pathways in Anticancer Activity

The anticancer effects of many therapeutic agents, including potentially nitrophenylmorpholine derivatives, are often mediated through the modulation of critical signaling pathways that control cell survival and proliferation.

PI3K/Akt Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a key regulator of cell growth, survival, and metabolism.[6][7][8][9][10] Its aberrant activation is a common feature in many cancers, contributing to tumor progression and drug resistance.[6][8]

References

- 1. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 8. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PI3K/AKT signaling pathway as a critical regulator of Cisplatin response in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PI3K–AKT-Targeting Breast Cancer Treatments: Natural Products and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of 4-(3-Methyl-4-nitrophenyl)morpholine Bioactivity: A Technical Guide

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive framework for the in silico prediction of the biological activity of the novel compound, 4-(3-Methyl-4-nitrophenyl)morpholine. In the absence of direct experimental data, this document outlines a systematic computational workflow to hypothesize its potential bioactivities, mechanisms of action, and pharmacokinetic profile. The methodologies detailed herein encompass ligand-based and structure-based virtual screening, Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. This guide is intended for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery and computational toxicology. All predictive data presented are generated for illustrative purposes to guide similar research endeavors.

Introduction

The early stages of drug discovery are characterized by the screening of extensive chemical libraries to identify promising lead compounds. Traditional high-throughput screening (HTS) is both time-consuming and resource-intensive. In silico or computer-aided drug design (CADD) has emerged as a critical, cost-effective, and rapid alternative to prioritize candidates for synthesis and experimental validation.[1] This guide focuses on this compound, a molecule incorporating both a nitroaromatic and a morpholine moiety. Nitroaromatic compounds are known for their broad industrial use and are often studied for their toxicological properties.[2] Conversely, the morpholine heterocycle is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and bioactive molecules, contributing to a wide spectrum of pharmacological activities including anticancer and anti-inflammatory effects.[3][4]

This document outlines a predictive workflow to assess the bioactivity profile of this compound, leveraging established computational chemistry techniques.

In Silico Bioactivity Prediction Workflow

The computational pipeline for predicting the biological activity of a novel compound involves a multi-step process. This workflow systematically refines the potential biological targets and characterizes the compound's interaction with those targets.

Methodologies and Hypothetical Data

Ligand-Based Virtual Screening

Ligand-based methods operate on the principle that structurally similar molecules are likely to exhibit similar biological activities.[1] The 2D or 3D structure of this compound would be used to search databases of known bioactive compounds like ChEMBL and PubChem.

Experimental Protocol:

-

Compound Preparation: The 2D structure of this compound is sketched using chemical drawing software (e.g., MarvinSketch) and converted to a canonical SMILES string.

-

Database Selection: Publicly available databases such as ChEMBL and PubChem are selected for screening.

-

Similarity Metric: Tanimoto coefficient is chosen as the similarity metric, with a threshold of >0.85 for identifying closely related analogs.

-

Screening Execution: The SMILES string of the query molecule is used to perform a similarity search against the selected databases using appropriate cheminformatics toolkits (e.g., RDKit).

-

Hit Analysis: The known biological targets of the top-scoring similar compounds are compiled and analyzed to generate a list of potential targets for the query compound.

Hypothetical Results: A similarity search might identify compounds with known activity against targets such as phosphoinositide 3-kinases (PI3Ks), mitogen-activated protein kinases (MAPKs), or cyclooxygenase (COX) enzymes, given the prevalence of the morpholine scaffold in kinase and inflammatory modulators.[4]

| Table 1: Hypothetical Hits from Ligand-Based Virtual Screening | | :--- | :--- | :--- | :--- | | Similar Compound ID | Tanimoto Similarity | Known Target(s) | Reported Activity (IC50) | | CHEMBLXXXX1 | 0.89 | PI3Kα | 75 nM | | CHEMBLXXXX2 | 0.87 | p38 MAPK | 150 nM | | CHEMBLXXXX3 | 0.86 | COX-2 | 200 nM | | CHEMBLXXXX4 | 0.85 | Akt1 | 120 nM |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models quantitatively link the chemical structure of a compound to its biological activity or toxicity.[2] Given the nitroaromatic group, predicting toxicity is a primary concern.

Experimental Protocol:

-

Dataset Collection: A dataset of nitroaromatic compounds with known toxicity values (e.g., LD50 for rats) is curated from the literature.[5]

-

Descriptor Calculation: A wide range of molecular descriptors (e.g., constitutional, topological, quantum-chemical) are calculated for all compounds in the dataset, including the query molecule.

-

Model Building: A regression model (e.g., Multiple Linear Regression, Support Vector Machine) is trained on the dataset to correlate the descriptors with the observed toxicity.[5]

-

Model Validation: The model's predictive power is validated using internal (e.g., cross-validation) and external test sets.

-

Prediction: The validated QSAR model is used to predict the toxicity of this compound.

Hypothetical Results: Based on established QSAR models for nitroaromatic compounds, a prediction for acute oral toxicity in rats can be generated.

| Table 2: Hypothetical QSAR-Predicted Toxicity | | :--- | :--- | | Endpoint | Predicted Value | | Acute Oral Toxicity (Rat LD50) | 350 mg/kg | | Ames Mutagenicity | Positive | | hERG Inhibition (pIC50) | 5.2 |

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[6] This is used to assess the binding mode and estimate the binding affinity for the potential targets identified in the virtual screening phase.

Experimental Protocol:

-

Target Preparation: The 3D structures of potential protein targets (e.g., PI3Kα, p38 MAPK) are obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogens are added.

-

Ligand Preparation: The 3D structure of this compound is generated and its geometry is optimized using a suitable force field (e.g., MMFF94).

-

Binding Site Definition: The active site of the target protein is defined based on the location of the co-crystallized ligand or through binding pocket prediction algorithms.

-

Docking Simulation: A docking algorithm (e.g., AutoDock Vina) is used to sample various conformations of the ligand within the defined binding site.

-

Pose Analysis: The resulting binding poses are scored and ranked based on their predicted binding affinity (e.g., kcal/mol). The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein are analyzed.

Hypothetical Results: Docking studies could reveal favorable binding of the compound within the ATP-binding pocket of a kinase.

| Table 3: Hypothetical Molecular Docking Results | | :--- | :--- | :--- | | Protein Target (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | | PI3Kα (e.g., 4JPS) | -8.5 | Val851, Lys802, Asp933 | | p38 MAPK (e.g., 3HEC) | -7.9 | Met109, Lys53, Asp168 | | COX-2 (e.g., 5IKR) | -7.2 | Arg120, Tyr355, Ser530 |

ADMET Prediction

In addition to bioactivity, predicting the pharmacokinetic and toxicological (ADMET) properties of a compound is crucial for its potential as a drug candidate.[7][8]

Experimental Protocol:

-

Input Structure: The SMILES string or 3D structure of this compound is used as input for ADMET prediction software (e.g., SwissADME, pkCSM).

-

Property Calculation: A suite of physicochemical and pharmacokinetic properties are calculated based on pre-built computational models.

-

Data Analysis: The predicted properties are evaluated against established criteria for drug-likeness (e.g., Lipinski's Rule of Five) and potential liabilities.

Hypothetical Results: A summary of predicted ADMET properties is presented below.

| Table 4: Hypothetical ADMET Profile | | :--- | :--- | :--- | | Property | Predicted Value | Interpretation | | Molecular Weight | 224.23 g/mol | Favorable (Lipinski compliant) | | LogP | 1.85 | Optimal lipophilicity | | H-bond Donors | 0 | Favorable (Lipinski compliant) | | H-bond Acceptors | 4 | Favorable (Lipinski compliant) | | Human Intestinal Absorption | High | Good oral bioavailability predicted | | Blood-Brain Barrier Permeation | Yes | Potential for CNS activity | | CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions | | Hepatotoxicity | Probable | Potential liver toxicity |

Potential Signaling Pathway Involvement

Based on the hypothetical target predictions (e.g., PI3K, MAPK), this compound could potentially modulate key cellular signaling pathways involved in cell growth, proliferation, and inflammation.

Discussion and Future Directions

The in silico analysis presented in this guide provides a foundational hypothesis for the bioactivity of this compound. The computational data suggests that this compound may act as an inhibitor of kinases such as PI3K and p38 MAPK, potentially leading to anti-proliferative or anti-inflammatory effects. However, the presence of the nitroaromatic group raises significant concerns about potential toxicity, including mutagenicity and hepatotoxicity, as predicted by QSAR and ADMET models.[2][5]

These computational predictions are hypothetical and require experimental validation. The next logical steps would involve:

-

Chemical Synthesis: Synthesis of this compound to enable experimental testing.

-

In Vitro Assays: Biochemical assays against the predicted targets (e.g., PI3Kα, p38 MAPK) to determine inhibitory activity (IC50).

-

Cell-Based Assays: Evaluation of the compound's effect on relevant cell lines to assess its anti-proliferative or anti-inflammatory properties.

-

Toxicity Testing: Experimental assessment of cytotoxicity and mutagenicity (e.g., Ames test) to validate the in silico toxicity predictions.

Conclusion

This technical guide has detailed a comprehensive in silico workflow to predict the bioactivity of this compound. By integrating ligand-based and structure-based approaches, QSAR, molecular docking, and ADMET prediction, a multifaceted profile of the compound's potential biological effects and liabilities has been constructed. This predictive framework serves as a valuable tool in modern drug discovery, enabling the prioritization of compounds for further investigation and guiding the design of future analogs with improved efficacy and safety profiles.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Molecular Docking Studies of Novel Morpholine Derivatives against SARS-CoV-2 Inhibitors for COVID-19 - research journal [gyanvihar.org]

- 7. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 8. fiveable.me [fiveable.me]

A Comprehensive Review of Substituted Nitrophenylmorpholine Compounds in Cancer Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. When combined with a nitrophenyl moiety, these compounds, known as substituted nitrophenylmorpholines, have emerged as a promising class of molecules with significant potential in oncology. The electron-withdrawing nature of the nitro group, coupled with the versatile morpholine ring, gives rise to a diverse range of biological activities, with a particular emphasis on anticancer effects. This technical guide provides a comprehensive literature review of substituted nitrophenylmorpholine compounds, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways to support ongoing research and drug development efforts in this area.

Synthesis of Substituted Nitrophenylmorpholine Compounds

The synthesis of substituted nitrophenylmorpholine compounds is of significant interest due to their potential as anticancer agents.[1] A general and widely referenced method for the preparation of these compounds involves the nucleophilic aromatic substitution reaction.

A key intermediate, 4-(4-nitrophenyl)morpholine, can be synthesized through the reaction of an aryl halide, such as 4-fluoronitrobenzene or 4-chloronitrobenzene, with morpholine.[2] This reaction is typically carried out in a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile, in the presence of a base such as sodium tert-butoxide or triethylamine, and may be facilitated by a palladium catalyst.[2] The reaction mixture is heated to drive the substitution, and upon completion, the product is isolated and purified using standard techniques like extraction and column chromatography.

For instance, the synthesis of 4-(4-nitrophenyl)thiomorpholine has been achieved by reacting 4-fluoronitrobenzene and thiomorpholine in acetonitrile with triethylamine as a base, heated at 85°C for 12 hours.[2] A similar approach has been used for the preparation of 4-(4-nitrophenyl)morpholin-3-one, a key intermediate in the synthesis of the anticoagulant drug Rivaroxaban.[3]

The following DOT script visualizes a general workflow for the synthesis of substituted nitrophenylmorpholine compounds.

Biological Activity and Anticancer Potential

Substituted nitrophenylmorpholine derivatives have demonstrated significant potential as anticancer agents.[1] While a comprehensive set of quantitative biological data for a wide range of these specific compounds is still emerging in the public domain, studies on structurally related molecules containing the morpholine or nitrophenyl moiety provide valuable insights into their anticancer activity.

For example, a series of morpholine-substituted quinazoline derivatives have been evaluated for their cytotoxic potential against various cancer cell lines.[4][5] These studies provide a framework for assessing the anticancer efficacy of novel compounds and highlight the importance of the morpholine scaffold in achieving potent cytotoxic effects.

Quantitative Biological Data

The following table summarizes the in vitro anticancer activity of selected morpholine-containing compounds against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound ID | Substitution Pattern | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| AK-3 | N,N-dimethyl amine substituted quinazoline | A549 (Lung) | MTT | 10.38 ± 0.27 | [4] |

| MCF-7 (Breast) | MTT | 6.44 ± 0.29 | [4] | ||

| SHSY-5Y (Neuroblastoma) | MTT | 9.54 ± 0.15 | [4] | ||

| AK-10 | 3,4,5-trimethoxy substituted quinazoline | A549 (Lung) | MTT | 8.55 ± 0.67 | [4] |

| MCF-7 (Breast) | MTT | 3.15 ± 0.23 | [4] | ||

| SHSY-5Y (Neuroblastoma) | MTT | 3.36 ± 0.29 | [4] | ||

| Compound 3c | 2-morpholino-4-anilinoquinoline | HepG2 (Liver) | Not Specified | 11.42 | [6] |

| Compound 3d | 2-morpholino-4-anilinoquinoline | HepG2 (Liver) | Not Specified | 8.50 | [6] |

| Compound 3e | 2-morpholino-4-anilinoquinoline | HepG2 (Liver) | Not Specified | 12.76 | [6] |

Experimental Protocols

To ensure the reproducibility and comparability of research findings, detailed experimental protocols are essential. The following sections outline standard methodologies for evaluating the in vitro and in vivo anticancer activity of substituted nitrophenylmorpholine compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound. A vehicle control (the solvent used to dissolve the compound) is also included.

-

Incubation: The plates are incubated for a specified period, typically 48-72 hours, at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Following the treatment period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 3-4 hours.

-

Formazan Solubilization: The medium containing MTT is carefully removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.

The following DOT script illustrates the workflow of a typical MTT assay.

Potential Mechanisms of Action and Signaling Pathways

While the precise molecular targets of many substituted nitrophenylmorpholine compounds are still under investigation, the broader classes of morpholine and nitro-containing anticancer agents are known to modulate several key signaling pathways implicated in cancer cell proliferation, survival, and apoptosis.

PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular pathway that promotes cell survival and proliferation and is often hyperactivated in cancer. Inhibition of this pathway is a common strategy in cancer drug discovery. It is plausible that substituted nitrophenylmorpholine derivatives could exert their anticancer effects by modulating components of this pathway.

The following DOT script provides a simplified representation of the PI3K/Akt signaling pathway and potential points of inhibition.

Further research is necessary to elucidate the specific molecular targets and signaling pathways modulated by substituted nitrophenylmorpholine compounds. Mechanistic studies, including western blotting for key signaling proteins and kinase assays, will be crucial in defining their mode of action and advancing their development as targeted cancer therapeutics.

References

- 1. 4-(4-Nitrophenyl)morpholine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

Technical Guide: Physicochemical and Synthetic Aspects of 4-(3-Methyl-4-nitrophenyl)morpholine

Audience: Researchers, scientists, and drug development professionals.

Introduction

Morpholine and its derivatives are significant scaffolds in medicinal chemistry, known to be constituents of various biologically active compounds. The introduction of a substituted nitrophenyl group to the morpholine nitrogen can lead to intermediates valuable in the synthesis of pharmaceuticals and agrochemicals. This guide focuses on the requested compound, 4-(3-Methyl-4-nitrophenyl)morpholine, providing a proposed nomenclature, a plausible synthetic route, and expected physicochemical properties based on close structural analogs.

Nomenclature and Identification

While a specific CAS number for this compound has not been identified, a systematic IUPAC name can be proposed.

Proposed IUPAC Name: this compound

For reference, the CAS numbers and IUPAC names of several analogous compounds are provided in the table below.

| Compound Name | IUPAC Name | CAS Number |

| 4-(3-Nitrophenyl)morpholine | 4-(3-Nitrophenyl)morpholine | 116922-22-6 |

| 4-(4-Nitrophenyl)morpholine | 4-(4-Nitrophenyl)morpholine | 10389-51-2 |

| 4-(2-Fluoro-4-nitrophenyl)morpholine | 4-(2-Fluoro-4-nitrophenyl)morpholine | 2689-39-6 |

| 4-(4-Nitrophenyl)morpholin-3-one | 4-(4-Nitrophenyl)morpholin-3-one | 446292-04-2 |

Proposed Synthesis

The synthesis of 4-(Aryl)morpholine derivatives is commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction. In this proposed pathway for this compound, morpholine acts as the nucleophile, and a suitably activated halo-nitrobenzene serves as the electrophilic partner. The presence of a strong electron-withdrawing group (in this case, the nitro group) ortho or para to a halogen on the benzene ring facilitates this reaction.

A plausible starting material for the synthesis of the target compound is 4-fluoro-2-methyl-1-nitrobenzene or 4-chloro-2-methyl-1-nitrobenzene. The reaction would proceed by the displacement of the halide by the secondary amine of the morpholine ring, typically in the presence of a base.

Proposed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar 4-(nitrophenyl)morpholine compounds.

Objective: To synthesize this compound.

Materials:

-

4-Fluoro-2-methyl-1-nitrobenzene (or 4-chloro-2-methyl-1-nitrobenzene)

-

Morpholine

-

Triethylamine (or another suitable base, e.g., K2CO3)

-

Acetonitrile (or another suitable polar aprotic solvent, e.g., DMF, DMSO)

-

Ethyl acetate

-

Deionized water

-

Anhydrous sodium sulfate

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-fluoro-2-methyl-1-nitrobenzene (1 equivalent) and acetonitrile.

-

Add morpholine (1.1 to 2 equivalents) to the solution.

-

Add triethylamine (1.5 to 3 equivalents) to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 6-12 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add deionized water to the mixture, which may cause the product to precipitate. If no precipitate forms, proceed to extraction.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure this compound.

Physicochemical Data of Analogous Compounds

The following table summarizes key physicochemical data for several structurally related compounds. This data can serve as a reference for the expected properties of this compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 4-(3-Nitrophenyl)morpholine | C₁₀H₁₂N₂O₃ | 208.22 | Yellow solid | Not specified |

| 4-(4-Nitrophenyl)morpholine | C₁₀H₁₂N₂O₃ | 208.22 | White to almost white crystalline powder | 151 - 155 |

| 4-(2-Fluoro-4-nitrophenyl)morpholine | C₁₀H₁₁FN₂O₃ | 226.21 | Solid | 106 - 109 |

| 4-(4-Nitrophenyl)morpholin-3-one | C₁₀H₁₀N₂O₄ | 222.20 | Yellow solid | Not specified |

Potential Biological Activity

Nitro-containing compounds exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antiparasitic effects. The nitro group can act as both a pharmacophore and a toxicophore[1][2]. The morpholine moiety is a common feature in many approved drugs and is known to improve the pharmacokinetic profile of molecules.

Derivatives of nitrophenylmorpholine have been investigated for various therapeutic applications:

-

Anticancer Activity: Some 4-(4-nitrophenyl)morpholine derivatives have been noted for their potential anticancer properties[3].

-

Antibacterial and Antifungal Agents: The morpholine nucleus is present in commercial fungicides, and various derivatives have been synthesized and tested for their antibacterial and antifungal activities[4].

-

Precursors in Drug Synthesis: Many nitrophenylmorpholine compounds serve as key intermediates in the synthesis of more complex drugs. For instance, 4-(4-nitrophenyl)morpholin-3-one is a precursor for the anticoagulant Rivaroxaban[5][6].

Given these precedents, this compound could be a valuable intermediate for the synthesis of novel therapeutic agents and may itself possess interesting biological properties worth investigating.

Visualizations

Proposed Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for this compound via nucleophilic aromatic substitution.

Caption: Proposed synthesis of this compound.

References

- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4-(4-Nitrophenyl)morpholine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Antibacterial Activity of Morpholine-4-sulfonamide Derivatives - ProQuest [proquest.com]

- 5. tdcommons.org [tdcommons.org]

- 6. lookchem.com [lookchem.com]

An In-depth Technical Guide to 4-(3-Methyl-4-nitrophenyl)morpholine: Safety, Handling, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known properties, safety considerations, and handling guidelines for 4-(3-Methyl-4-nitrophenyl)morpholine. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document compiles and extrapolates information from structurally similar nitrophenyl-morpholine analogues. All data derived from analogous compounds should be interpreted with caution and used as a preliminary guide for safe laboratory practices.

Chemical and Physical Properties

While specific experimental data for this compound is scarce, predicted properties and data from close analogues are summarized below. These values provide estimations for handling and experimental design.

| Property | Value | Source/Analogue |

| Molecular Formula | C₁₁H₁₄N₂O₃ | |

| Molecular Weight | 222.24 g/mol | [1] |

| Appearance | Yellow solid (predicted) | Analogue: 4-(3-Nitrophenyl)morpholine[2] |

| Melting Point | 139-140 °C | [1] |

| Boiling Point | 403.9 ± 45.0 °C (Predicted) | [1] |

| Density | 1.228 ± 0.06 g/cm³ (Predicted) | [1] |

| Storage Temperature | 2-8°C | [1] |

| pKa | 0.96 ± 0.40 (Predicted) | [1] |

Safety and Hazard Information

No specific GHS classification is available for this compound. The following information is based on the hazard profiles of related nitrophenyl-morpholine compounds and should be considered as a precautionary guideline.[3]

Potential Hazards:

-

Skin Irritation: May cause skin irritation.[3]

-

Eye Irritation: May cause serious eye irritation.[3]

-

Respiratory Irritation: May cause respiratory irritation.[3]

-

Harmful if Swallowed/Inhaled/In Contact with Skin: Analogous nitroaromatic compounds can be harmful if ingested, inhaled, or absorbed through the skin.[4]

Personal Protective Equipment (PPE) and Handling

A standardized PPE and handling workflow should be adopted when working with this compound.

Caption: Recommended Personal Protective Equipment and Handling Workflow.

First Aid Measures

The following first aid measures are based on general guidelines for handling chemical irritants.[5][6]

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[6] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Experimental Protocols

Representative Synthesis of this compound

Materials:

-

5-Fluoro-2-nitrotoluene

-

Morpholine

-

Potassium Carbonate (K₂CO₃) or a suitable base

-

Acetonitrile (or another suitable polar aprotic solvent)

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve 5-fluoro-2-nitrotoluene (1 equivalent) in acetonitrile.

-

Add morpholine (1.1-1.5 equivalents) and potassium carbonate (2-3 equivalents).

-

Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Caption: General workflow for the synthesis of this compound.

Potential Applications and Biological Context

Derivatives of nitrophenyl-morpholine are recognized as important intermediates in medicinal chemistry. The morpholine moiety is often incorporated into drug candidates to improve their pharmacokinetic properties, such as solubility and metabolic stability. The nitro group can be readily reduced to an amine, which then serves as a versatile chemical handle for further synthetic modifications.

While no specific biological activity or signaling pathway has been described for this compound itself, its structural class is associated with a range of therapeutic areas.

Caption: Potential role of 4-(nitrophenyl)morpholine derivatives in drug discovery.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). All laboratory work should be conducted by qualified individuals in a controlled environment, following a thorough risk assessment. The information provided is based on data from structurally related compounds and may not fully represent the hazards of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 4-(3-Nitrophenyl)morpholine | High-Purity Reagent [benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. 4-(3-Fluoro-2-nitrophenyl)morpholine synthesis - chemicalbook [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. 4-(5-Fluoro-2-nitrophenyl)morpholine [myskinrecipes.com]

Methodological & Application

Application Note: High-Yield Synthesis of 4-(3-Methyl-4-nitrophenyl)morpholine

Abstract

This application note details a robust and high-yield synthetic protocol for the preparation of 4-(3-Methyl-4-nitrophenyl)morpholine, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved via a nucleophilic aromatic substitution (SNAr) reaction between 4-fluoro-2-methyl-1-nitrobenzene and morpholine. This method offers excellent yield and purity, making it suitable for both laboratory-scale and potential scale-up operations.

Introduction

Substituted nitrophenyl-morpholine scaffolds are of significant interest to the pharmaceutical industry due to their prevalence in a wide range of biologically active molecules. The title compound, this compound, serves as a key intermediate for the synthesis of various target compounds where the nitro group can be further functionalized, for example, through reduction to an amine. The protocol described herein provides a reliable and efficient method for the synthesis of this important intermediate, addressing the need for high-purity materials in drug discovery pipelines. The reaction proceeds via a well-established nucleophilic aromatic substitution mechanism, where the electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack by morpholine.

Reaction Scheme

Experimental Protocol

Materials:

-

4-Fluoro-2-methyl-1-nitrobenzene

-

Morpholine

-

Potassium Carbonate (K2CO3), anhydrous

-

Acetonitrile (CH3CN), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO4), anhydrous

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluoro-2-methyl-1-nitrobenzene (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile (10 mL per 1 g of starting material).

-

To the stirring suspension, add morpholine (1.5 eq) via syringe.

-

Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the solid potassium carbonate and wash the filter cake with a small amount of ethyl acetate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

Dissolve the resulting residue in ethyl acetate (20 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with deionized water (2 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel if necessary to achieve higher purity.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound based on analogous, high-yield nucleophilic aromatic substitution reactions.

| Parameter | Value |

| Starting Material | 4-Fluoro-2-methyl-1-nitrobenzene |

| Reagents | Morpholine, K2CO3 |

| Solvent | Acetonitrile |

| Reaction Temperature | 82 °C (Reflux) |

| Reaction Time | 4-6 hours |

| Expected Yield | > 95% |

| Purity (crude) | > 95% (by HPLC) |

| Purity (after purification) | > 99% (by HPLC) |

| Appearance | Yellow solid |

Visualizations

Experimental Workflow

Caption: Synthetic workflow for this compound.

Signaling Pathway (General Application Context)

The synthesized compound is an intermediate. Its primary utility is in further synthetic transformations, most commonly the reduction of the nitro group to an amine, which can then be used in various coupling reactions to build more complex molecules. The diagram below illustrates this general synthetic utility.

Caption: General synthetic utility of the title compound.

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

4-Fluoro-2-methyl-1-nitrobenzene is a hazardous substance; consult the Safety Data Sheet (SDS) before use.

-

Acetonitrile is flammable and toxic; avoid inhalation and contact with skin.

Conclusion

This application note provides a detailed and reliable protocol for the high-yield synthesis of this compound. The procedure is straightforward, utilizes readily available reagents, and offers excellent yields and purity, making it a valuable method for researchers in the fields of organic synthesis and drug discovery.

Application Notes and Protocols: 4-(3-Methyl-4-nitrophenyl)morpholine as a Versatile Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utility of 4-(3-Methyl-4-nitrophenyl)morpholine as a key intermediate in the development of pharmacologically active compounds. This document offers detailed experimental protocols for its synthesis and subsequent transformation into a valuable aniline derivative, alongside a discussion of its potential applications in medicinal chemistry.

Introduction

This compound is a crucial building block in synthetic organic chemistry, particularly in the construction of molecules destined for biological evaluation. The presence of a nitro group allows for facile reduction to an aniline, which can then be further functionalized. The morpholine moiety is a privileged scaffold in medicinal chemistry, often incorporated to improve the physicochemical properties of a compound, such as solubility and metabolic stability.[1][2] This intermediate is particularly valuable in the synthesis of kinase inhibitors and other targeted therapeutics.[3][4]

Synthetic Protocols

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This is followed by the reduction of the nitro group to yield the corresponding aniline, a versatile precursor for further elaboration.

This protocol describes the synthesis of the title compound from 4-fluoro-2-methyl-1-nitrobenzene and morpholine.

-

Experimental Protocol:

-

To a solution of 4-fluoro-2-methyl-1-nitrobenzene (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add morpholine (1.2 eq) and a base, for example, potassium carbonate (K2CO3) (1.5 eq).

-

Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

-

dot

Caption: Synthetic workflow for this compound.

The reduction of the nitro group is a key transformation, yielding the corresponding aniline which is a versatile precursor for amide bond formation, sulfonylation, and other coupling reactions.

-

Experimental Protocol:

-

Suspend this compound (1.0 eq) in a solvent such as ethanol or methanol.

-

Add a catalyst, typically 5-10% palladium on carbon (Pd/C) (e.g., 5 mol%).

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.[5]

-

Monitor the reaction by TLC or HPLC until the starting material is consumed.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.[5]

-

Concentrate the filtrate under reduced pressure to yield 4-Morpholino-2-methylaniline, which can be used in the next step without further purification or can be purified by crystallization.

-